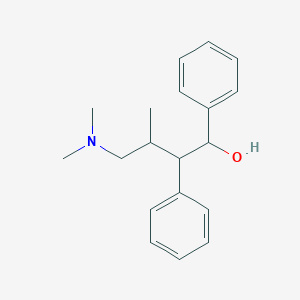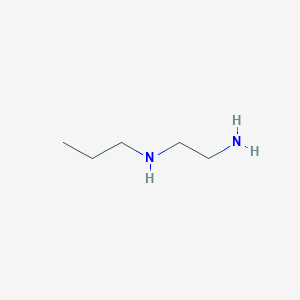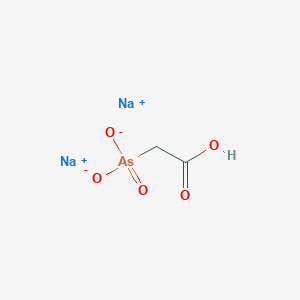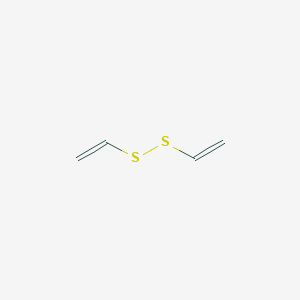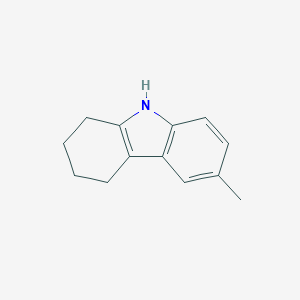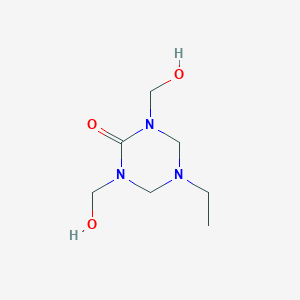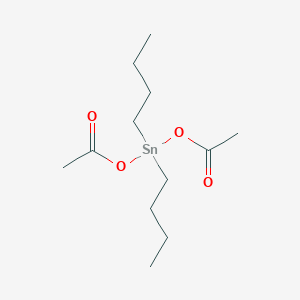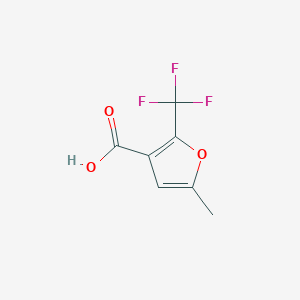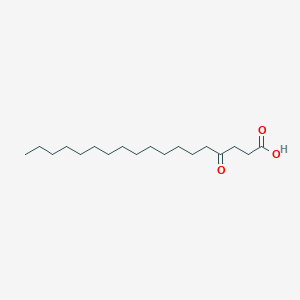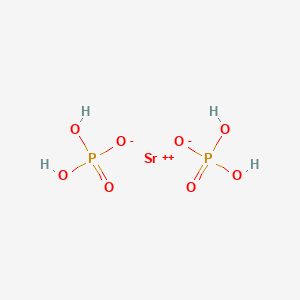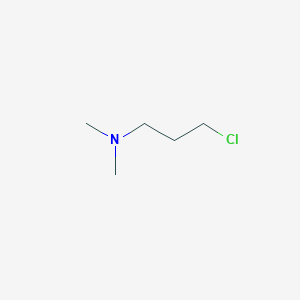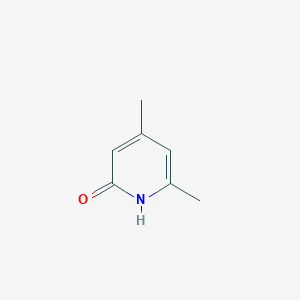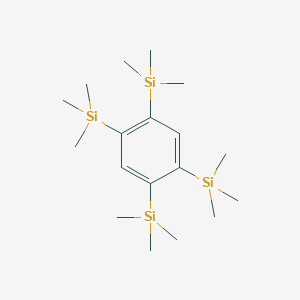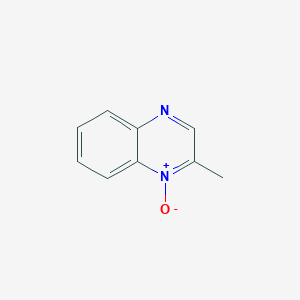
2-Methylquinoxaline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylquinoxaline 1-oxide (MeIQx) is a heterocyclic compound that belongs to the quinoxaline family. It is a potent mutagen and carcinogen that has been found in cooked meat and fish. MeIQx is formed during the cooking process of meat and fish, especially when they are grilled, roasted, or fried. This compound has been extensively studied due to its potential health effects on humans.
Mécanisme D'action
2-Methylquinoxaline 1-oxide is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. These reactive intermediates can also form adducts with proteins and lipids, leading to cellular damage. The mechanism of action of 2-Methylquinoxaline 1-oxide involves the formation of DNA adducts, which can interfere with DNA replication and transcription, leading to mutations and cancer.
Effets Biochimiques Et Physiologiques
2-Methylquinoxaline 1-oxide has been shown to induce tumors in various animal models, including rats and mice. It has been found to cause tumors in the liver, colon, bladder, and mammary glands. 2-Methylquinoxaline 1-oxide has also been shown to induce oxidative stress and inflammation, which can contribute to cancer development. In addition, 2-Methylquinoxaline 1-oxide has been found to affect the immune system and alter gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methylquinoxaline 1-oxide is a useful tool for studying the mechanisms of mutagenesis and carcinogenesis. It can be used to investigate the effects of dietary mutagens on cancer development and to assess the risk of exposure to these compounds. However, 2-Methylquinoxaline 1-oxide has limitations in terms of its relevance to human exposure. The levels of 2-Methylquinoxaline 1-oxide found in cooked meat and fish are much lower than the levels used in laboratory studies. Therefore, caution should be taken when extrapolating the results of animal studies to human health effects.
Orientations Futures
There are several future directions for research on 2-Methylquinoxaline 1-oxide. One area of research is to investigate the effects of low-dose exposure to 2-Methylquinoxaline 1-oxide on cancer development. Another area of research is to identify biomarkers of 2-Methylquinoxaline 1-oxide exposure and to develop methods for assessing dietary exposure to this compound. In addition, future research could focus on identifying dietary factors that can modulate the effects of 2-Methylquinoxaline 1-oxide on cancer development. Finally, research could be directed towards developing strategies for reducing the formation of 2-Methylquinoxaline 1-oxide during the cooking process of meat and fish.
Méthodes De Synthèse
2-Methylquinoxaline 1-oxide can be synthesized by various methods, including the reaction of 2-methylquinoxaline with hydrogen peroxide or nitric oxide. Another method involves the reaction of 2-methylquinoxaline with sodium hypochlorite. These methods have been used to produce 2-Methylquinoxaline 1-oxide in the laboratory for scientific research purposes.
Applications De Recherche Scientifique
2-Methylquinoxaline 1-oxide has been widely studied for its mutagenic and carcinogenic properties. It has been used as a model compound to study the mechanisms of DNA damage and repair. 2-Methylquinoxaline 1-oxide has also been used in animal studies to investigate the effects of dietary exposure to this compound on cancer development. In addition, 2-Methylquinoxaline 1-oxide has been used as a biomarker for assessing human exposure to dietary mutagens.
Propriétés
Numéro CAS |
18916-44-4 |
|---|---|
Nom du produit |
2-Methylquinoxaline 1-oxide |
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-methyl-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C9H8N2O/c1-7-6-10-8-4-2-3-5-9(8)11(7)12/h2-6H,1H3 |
Clé InChI |
KMMAYSLYWWTEKF-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C2=CC=CC=C2N=C1)[O-] |
SMILES canonique |
CC1=[N+](C2=CC=CC=C2N=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



